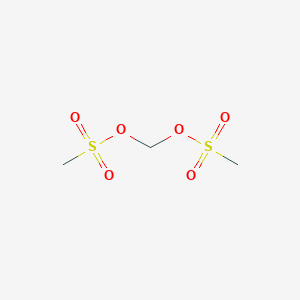
二甲基二磺酸甲酯
描述
Synthesis Analysis
Methylene dimethanesulfonate, like its closely related derivatives methylene- and alkylidenecyclopropane, can be synthesized through several methods. Recent developments in the synthesis of such compounds have shown that they are highly strained yet remarkably stable, making them accessible for various chemical syntheses. Their strained nature, coupled with a large structural differentiation, enables these compounds to exhibit remarkable reactivities (Pellissier, 2014).
Molecular Structure Analysis
The molecular structure of methylene dimethanesulfonate is characterized by its strained but stable configuration. This structural attribute contributes to its distinct chemical behaviors. Analysis of its molecular geometry and energy states provides insights into the equilibrium bond angles and energy gaps between its states, which are crucial for understanding its reactivity and interactions with other molecules (Shavitt, 1985).
Chemical Reactions and Properties
Methylene dimethanesulfonate's reactivity is a key area of interest. It participates in various chemical reactions, including ring-opening reactions, cycloadditions, and polymerizations. Its unique chemical properties allow it to undergo transformations that are not attainable with less strained compounds. The literature highlights the versatility of methylene- and alkylidenecyclopropane derivatives in synthetic applications, reflecting the potential of methylene dimethanesulfonate in diverse chemical reactions (Pellissier, 2010).
科学研究应用
HLö 7 二甲基二磺酸甲酯:这种化合物对剧毒有机磷化合物有效,并显示出作为有机磷酸酯抑制的乙酰胆碱酯酶的再激活剂的希望,在化学战剂中毒的治疗中具有潜在应用 (Eyer 等,2005).
MDMS 和 DNA-蛋白质交联:MDMS 已被研究其在用该化合物处理的细胞中将蛋白质与 DNA 交联的能力,表明其在研究或修改 DNA-蛋白质相互作用中的潜力 (O'Connor & Fox, 1989).
白消安(1,4-丁二醇二甲基二磺酸甲酯):该化合物广泛用于治疗慢性粒细胞白血病,已显示出诱导 DNA 损伤,特别是在特定 DNA 序列处,这对其细胞毒性很重要 (Iwamoto 等,2004).
白消安类似物的比较:已经比较了不同白消安类似物的有效性,以评估其在消耗造血干细胞和促进骨髓移植受者的供体类型嵌合中的有效性 (Westerhof 等,2000).
MMB4 DMS 毒代动力学:一项对双季铵吡啶醛肟 MMB4 二甲基二磺酸甲酯的毒代动力学的研究,证明了其在不同动物模型中的吸收和分布模式,表明其在对抗有机磷神经毒剂中毒中的潜在用途 (Hong 等,2013).
免疫抑制特性:对两种相关的二甲基二磺酸甲酯 NSC-102,627 和 NSC-84,641 的研究显示了对小鼠免疫抑制的不同影响,表明在免疫治疗或移植中的潜在应用 (Vadlamudi 等,1971).
白消安和三亚磺酸盐的药理学:这些二甲基二磺酸甲酯用于高剂量化疗和造血干细胞移植,一直是药理学研究的重点,以了解它们的代谢、抗癌活性和药代动力学 (Galaup & Paci, 2013).
安全和危害
未来方向
属性
IUPAC Name |
methylsulfonyloxymethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O6S2/c1-10(4,5)8-3-9-11(2,6)7/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLZWWDXNXZGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166019 | |
| Record name | Methylene dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylene dimethanesulfonate | |
CAS RN |
156-72-9 | |
| Record name | Methanediol, 1,1-dimethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylene dimethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MDMS | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylene dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylene dimethanesulfonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R49AEH8FWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

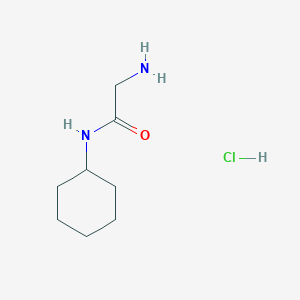
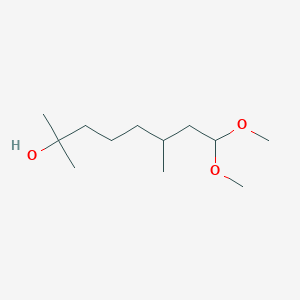
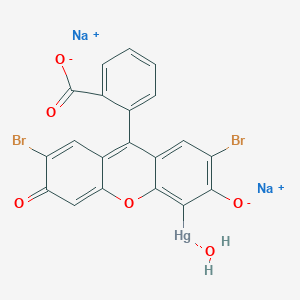
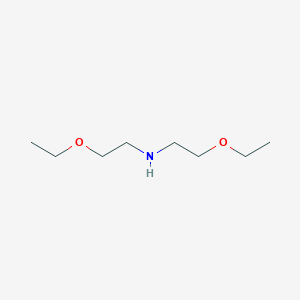
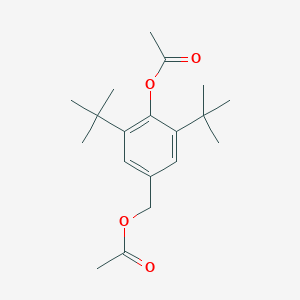
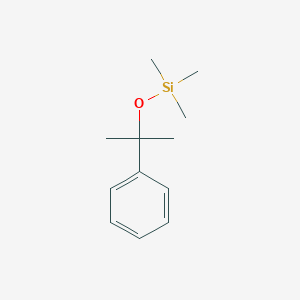
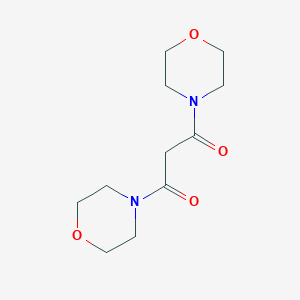
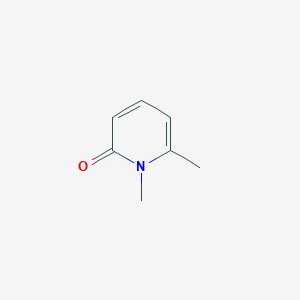
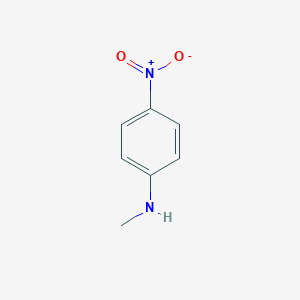
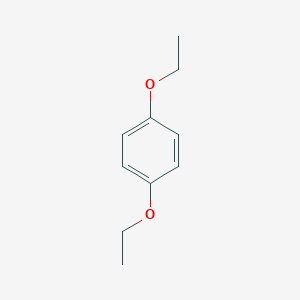
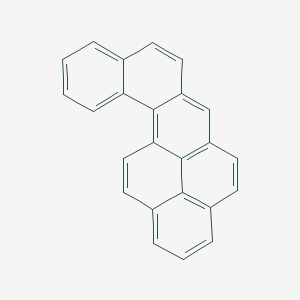
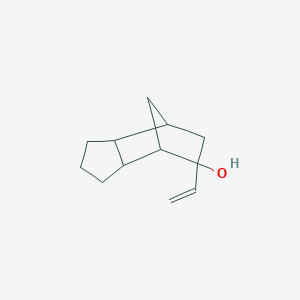
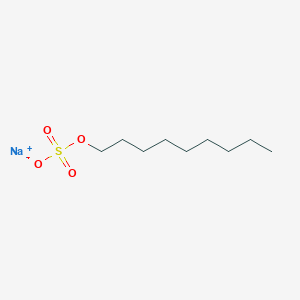
![Bicyclo[1.1.0]butane](/img/structure/B87038.png)